Ethyl 2-methoxy-6-methyl-3-nitrobenzoate

Overview

Description

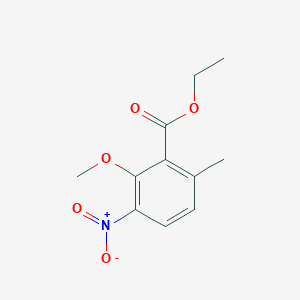

Ethyl 2-methoxy-6-methyl-3-nitrobenzoate is an organic compound with the molecular formula C11H13NO5 It is a derivative of benzoic acid and contains functional groups such as an ester, methoxy, methyl, and nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methoxy-6-methyl-3-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of 2-methoxy-6-methylbenzoic acid, followed by esterification. The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring. The esterification step involves reacting the resulting nitrobenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxy-6-methyl-3-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of aqueous acid or base.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

Reduction: 2-methoxy-6-methyl-3-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 2-methoxy-6-methyl-3-nitrobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 2-methoxy-6-methyl-3-nitrobenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and are studied for potential therapeutic applications.

Material Science: It can be used in the preparation of functional materials with specific properties, such as polymers and coatings.

Analytical Chemistry: It is used as a reference standard or reagent in various analytical techniques.

Mechanism of Action

The mechanism of action of Ethyl 2-methoxy-6-methyl-3-nitrobenzoate depends on its specific application. In reduction reactions, the nitro group undergoes a stepwise reduction to form an amino group, involving the transfer of electrons and protons. In nucleophilic aromatic substitution, the methoxy group is displaced by a nucleophile through a mechanism involving the formation of a negatively charged intermediate.

Comparison with Similar Compounds

Ethyl 2-methoxy-6-methyl-3-nitrobenzoate can be compared with similar compounds such as:

Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

Ethyl 2-methoxy-3-nitrobenzoate: Lacks the methyl group at the 6-position.

Ethyl 2-methoxy-6-methylbenzoate: Lacks the nitro group.

Biological Activity

Ethyl 2-methoxy-6-methyl-3-nitrobenzoate is an organic compound featuring a nitro group, methoxy group, and an ethyl ester. This unique structure allows it to exhibit diverse biological activities, making it of interest in medicinal chemistry and pharmacological research.

- Molecular Formula : C10H11NO4

- Molecular Weight : Approximately 211.20 g/mol

- Functional Groups : Nitro (-NO2), Methoxy (-OCH3), Ethyl Ester (-COOEt)

The biological activity of this compound primarily stems from its nitro group, which can be reduced to form reactive intermediates. These intermediates may interact with cellular macromolecules such as proteins and nucleic acids, leading to alterations in cellular functions and signaling pathways. The methoxy and ester groups influence the compound's solubility, stability, and bioavailability, which are critical for its biological efficacy.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound demonstrate significant antibacterial properties against various bacterial strains. The compound's ability to inhibit microbial growth suggests potential applications in treating infections .

- Antioxidant Properties : The compound has been evaluated for its antioxidant potential, showing effectiveness in scavenging free radicals. This activity is crucial for protecting cells from oxidative stress and related diseases .

- Enzyme Inhibition : this compound has been tested for its ability to inhibit key enzymes such as α-amylase and acetylcholinesterase (AChE). Inhibition of these enzymes is relevant for managing conditions like diabetes and Alzheimer's disease .

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, particularly in inhibiting the growth of cancer cells. Its mechanism may involve inducing apoptosis and disrupting cell cycle progression in cancerous cells .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-methoxy-3-nitrobenzoate | Lacks methyl group at the 6-position | May exhibit different reactivity due to structural differences |

| Methyl 3-nitrobenzoate | Methyl ester instead of ethyl ester | Lacks methoxy group; different solubility properties |

| Ethyl 2-methoxy-6-nitrobenzoate | Similar structure but lacks methyl substitution | Differences in reactivity due to structural variations |

Case Studies

- Antibacterial Evaluation : A study assessed the antibacterial effects of various synthesized compounds, including derivatives of this compound, against common pathogens. Results indicated strong inhibition against Gram-positive bacteria, highlighting its potential as an antibacterial agent .

- Toxicological Assessment : In vivo studies conducted on Swiss male albino mice evaluated the safety profile of the compound. No significant toxic effects were observed at therapeutic doses, suggesting a favorable safety margin for further development .

- Antioxidant Activity Study : The compound was tested against several free radical scavenging assays, demonstrating significant antioxidant activity comparable to established antioxidants like ascorbic acid .

Properties

IUPAC Name |

ethyl 2-methoxy-6-methyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-4-17-11(13)9-7(2)5-6-8(12(14)15)10(9)16-3/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNQBKUQAMKXRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1OC)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.